molecular formula C21H21N3O3S B3933615 N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B3933615
M. Wt: 395.5 g/mol
InChI Key: HMKNUBUQDLPCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as DPH-NPYG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPH-NPYG is a small molecule inhibitor that has been shown to have promising results in the treatment of various diseases.

Mechanism of Action

DPH-NPYG works by inhibiting the activity of a specific enzyme called N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the regulation of various cellular processes. By inhibiting the activity of NMT, DPH-NPYG disrupts the normal cellular processes and leads to the inhibition of cancer cell growth and inflammation. It also protects neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
DPH-NPYG has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of NMT, which leads to the inhibition of cancer cell growth and inflammation. It also protects neurons from damage in neurodegenerative diseases. DPH-NPYG has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

DPH-NPYG has several advantages for lab experiments, including its low toxicity and good bioavailability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of DPH-NPYG is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the research on DPH-NPYG. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for the treatment of these diseases. Additionally, further research could focus on developing new analogs of DPH-NPYG with improved properties and efficacy.

Scientific Research Applications

DPH-NPYG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. DPH-NPYG has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-10-11-17(2)20(13-16)24(28(26,27)19-8-4-3-5-9-19)15-21(25)23-18-7-6-12-22-14-18/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNUBUQDLPCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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